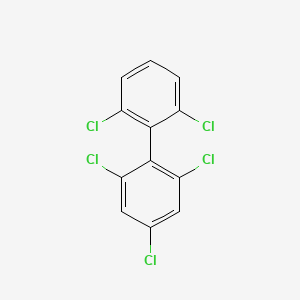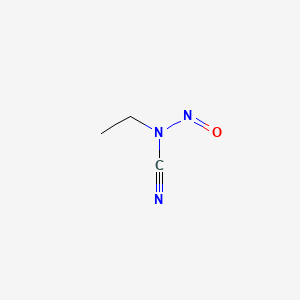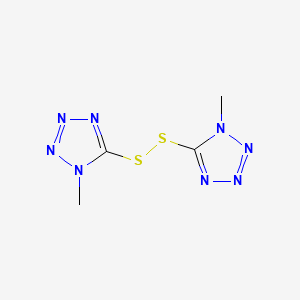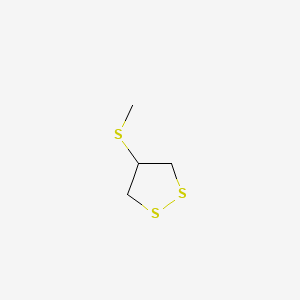
4-Methylthio-1,2-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylthio-1,2-dithiolane is a natural product found in Chara globularis with data available.
Applications De Recherche Scientifique
Photosynthesis Inhibition
4-Methylthio-1,2-dithiolane has been identified as a photosynthesis inhibitor in certain algae species. A study by Block and Eswarakrishnan (1986) on the synthesis of this compound from Chara globularis showed its potential in disrupting photosynthesis processes. Additionally, Wium-Andersen et al. (1982) discovered its allelopathic effects on phytoplankton, indicating its role in influencing aquatic ecosystems (Block & Eswarakrishnan, 1986) (Wium-Andersen et al., 1982).
Material Science Applications
The compound's utility extends to material science, particularly in the formation of dynamic, covalent networks. Zhang and Waymouth (2017) explored its use in creating responsive hydrogels through ring-opening polymerization, demonstrating the versatility of 1,2-dithiolane derivatives in engineering materials (Zhang & Waymouth, 2017).
Insecticidal Properties
Research by Jacobsen and Pedersen (1983) indicates that 4-Methylthio-1,2-dithiolane and its derivatives possess insecticidal properties. These findings suggest potential applications in pest control and agricultural practices (Jacobsen & Pedersen, 1983).
Flavor and Fragrance Industry
The compound's derivatives have also found application in the flavor and fragrance industry. Wang Ting-ting (2010) synthesized 1,3-dithiolanes with sweet, grease, and meat-like aromas, highlighting the diverse industrial applications of these compounds (Wang Ting-ting, 2010).
Chemical and Photochemical Properties
1,2-Dithiolane's chemical and photochemical properties have been extensively studied, as seen in Barltrop, Hayes, and Calvin's (1954) examination of its derivatives. Their work emphasizes the significance of 1,2-dithiolane in understanding primary quantum conversion in photosynthesis (Barltrop et al., 1954).
Medicinal Chemistry
In the field of medicinal chemistry, Morera et al. (2002) explored the incorporation of 1,2-dithiolane derivatives in peptides. Their research contributes to understanding the biological functions and chemical reactivity of these compounds (Morera et al., 2002).
Redox Chemistry
Felber et al. (2020) investigated the reduction behavior of 1,2-dithiolanes, providing insights into their interactions with redox-active proteins and thiol reductants. This research has implications for the design of chemical biology probes (Felber et al., 2020).
Polymer Science
The compound's role in polymer science is highlighted in Tanimoto et al.'s (1978) study on the introduction of 1,3-dithiolan-2-yl groups into active methylene compounds. Their findings contribute to the development of new polymers and materials (Tanimoto et al., 1978).
Biological Activity
Mitsudera et al. (1990) synthesized a series of 4-alkylthio-1,2-dithiolanes, examining their biological activities against various insect species. Such research aids in understanding the bioactive potential of dithiolane derivatives (Mitsudera et al., 1990).
Conformational Analysis
Keskinen, Nikkilä, and Pihlaja (1973) conducted a conformational analysis of 1,3-dithiolans, providing insights into the flexibility and potential energy conformations of these compounds. Such analyses are crucial for understanding their chemical behavior (Keskinen, Nikkilä, & Pihlaja, 1973).
Propriétés
Numéro CAS |
75679-69-5 |
|---|---|
Formule moléculaire |
C4H8S3 |
Poids moléculaire |
152.3 g/mol |
Nom IUPAC |
4-methylsulfanyldithiolane |
InChI |
InChI=1S/C4H8S3/c1-5-4-2-6-7-3-4/h4H,2-3H2,1H3 |
Clé InChI |
JRRLOZZRIAGLOB-UHFFFAOYSA-N |
SMILES |
CSC1CSSC1 |
SMILES canonique |
CSC1CSSC1 |
Autres numéros CAS |
75679-69-5 |
Synonymes |
4-methylthio-1,2-dithiolane charatoxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)
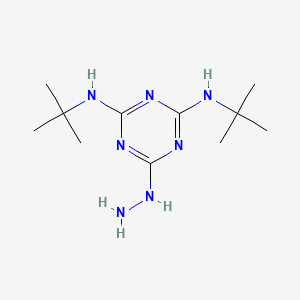
![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)
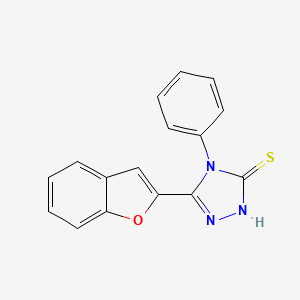
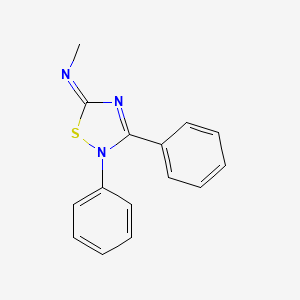
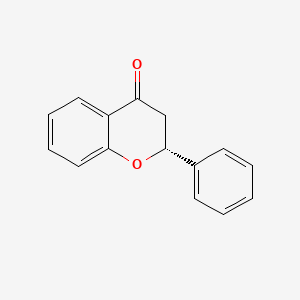
![5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole](/img/structure/B1211698.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1211699.png)
![2h-Dibenzo[b,f]azepin-2-one](/img/structure/B1211701.png)
![(9Z)-7-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-2-ol](/img/structure/B1211703.png)

